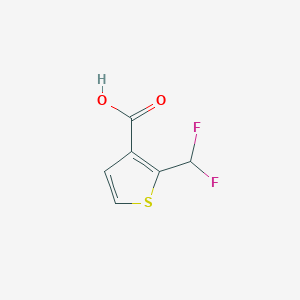

2-(Difluoromethyl)thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(difluoromethyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMDXJOTIDRJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251089 | |

| Record name | 2-(Difluoromethyl)-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189330-26-5 | |

| Record name | 2-(Difluoromethyl)-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189330-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethyl)-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethyl)thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the direct metallation of thiophene derivatives followed by fluorination. For example, 3-fluorothiophene-2-carboxylic acid can be prepared by treating thiophene-2-carboxylic acid with n-butyllithium followed by reaction with N-fluorodibenzenesulfonimide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. These methods often include the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(Difluoromethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(Difluoromethyl)thiophene-3-carboxylic Acid with Analogues

Key Observations :

- Substituent Position: The placement of the carboxylic acid and fluorinated groups alters electronic distribution.

- Fluorinated Group Type : The trifluoromethyl (-CF₃) group in 3-(trifluoromethyl)-2-thiophenecarboxylic acid is more electronegative and sterically bulky than the difluoromethyl (-CHF₂) group, which may reduce metabolic oxidation but increase lipophilicity .

Physicochemical Properties

Fluorine substituents significantly impact properties such as acidity, solubility, and lipophilicity:

Table 2: Property Comparison of Selected Thiophene Carboxylic Acids

| Compound Name | Acidity (Predicted pKa) | LogP (Calculated) | Solubility (Water) |

|---|---|---|---|

| This compound | ~2.5–3.0* | 1.8 | Moderate (enhanced by -COOH) |

| 3-(Trifluoromethyl)-2-thiophenecarboxylic acid | ~1.8–2.3* | 2.5 | Low |

| Thiophene-2-carboxylic acid | ~2.7–3.2 | 1.2 | High |

Notes:

- Acidity : The electron-withdrawing -CF₃ group in 3-(trifluoromethyl)-2-thiophenecarboxylic acid lowers the pKa of the carboxylic acid compared to the -CHF₂ analogue .

- Lipophilicity : Higher LogP values for trifluoromethylated compounds suggest greater membrane permeability but poorer aqueous solubility .

Biological Activity

2-(Difluoromethyl)thiophene-3-carboxylic acid (CAS No. 189330-26-5) is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

This compound features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid moiety. The presence of fluorine atoms enhances its metabolic stability and alters its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing promising therapeutic potentials.

Antibacterial Activity

Research demonstrates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against several bacterial strains, including:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. faecalis, P. aeruginosa | 40-50 µg/mL |

| Compound B | S. typhi, K. pneumoniae | Comparable to ceftriaxone |

Studies indicate that the inhibition zones for these compounds ranged from 19 mm to 30 mm against the tested organisms, suggesting that modifications in the thiophene structure can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines:

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression, such as angiogenesis and cell signaling.

Anti-inflammatory Activity

In addition to antibacterial and anticancer activities, compounds related to this compound have demonstrated anti-inflammatory properties. For example, studies indicate that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

The mechanism of action for this compound likely involves interaction with specific molecular targets through covalent bonding and modulation of enzymatic activities. The difluoromethyl group may enhance binding affinity to target proteins, influencing their function and biological pathways.

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial activity of various thiophene derivatives against clinical isolates of resistant bacteria, highlighting the superior performance of those containing difluoromethyl substitutions.

- Anticancer Evaluation : Another investigation focused on the cytotoxicity of thiophene derivatives against human leukemia cell lines, demonstrating significant apoptotic effects at low concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(difluoromethyl)thiophene-3-carboxylic acid, and what challenges arise during fluorination?

- Methodological Answer : A common approach involves functionalizing the thiophene ring at the 3-position with a carboxylic acid group, followed by introducing the difluoromethyl group via halogen-exchange reactions or direct fluorination. For example, intermediates like methyl thiophene-3-carboxylate can undergo fluorination using agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-fluorination). Stability of intermediates must be monitored via HPLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming the presence and environment of fluorine atoms (e.g., δ -120 to -140 ppm for CF groups). and NMR help resolve thiophene ring protons and carboxylic acid signals.

- FT-IR : Peaks near 1700–1750 cm confirm the carboxylic acid group, while C-F stretches appear at 1100–1250 cm.

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound to prevent decomposition?

- Methodological Answer : The compound is stable under inert atmospheres (N/Ar) at -20°C. Avoid exposure to strong bases, acids, or oxidizing agents, which may generate hazardous byproducts (e.g., sulfur oxides). Decomposition under thermal stress can be assessed via TGA-DSC. Store in amber glass vials with PTFE-lined caps to minimize moisture absorption .

Advanced Research Questions

Q. How does the difluoromethyl group impact the compound’s electronic properties and bioavailability?

- Methodological Answer : Fluorine’s electronegativity alters electron density on the thiophene ring, enhancing metabolic stability and binding affinity. The CF group reduces basicity of adjacent amines (if present) and improves membrane permeability. Computational studies (DFT) can model electrostatic potential surfaces, while logP measurements quantify lipophilicity changes. In vitro assays (e.g., Caco-2 permeability) validate bioavailability enhancements .

Q. What strategies resolve contradictions in biological activity data between analogs with varying fluorination patterns?

- Methodological Answer :

- SAR Studies : Synthesize analogs with mono-/di-/trifluorinated groups and compare IC values in target assays (e.g., enzyme inhibition).

- Crystallography : Resolve protein-ligand structures to identify fluorine-specific interactions (e.g., C-F⋯H bonds).

- Metabolic Profiling : Use LC-MS/MS to assess stability differences caused by fluorination. Contradictions may arise from off-target effects or assay conditions, necessitating orthogonal validation .

Q. How can researchers optimize synthetic yields for scale-up while maintaining purity?

- Methodological Answer :

- DoE (Design of Experiments) : Screen reaction parameters (temperature, solvent, catalyst) to maximize yield. For example, DMF or THF may improve solubility of intermediates.

- Purification : Use preparative HPLC with C18 columns or recrystallization (e.g., ethanol/water mixtures). Monitor impurities (e.g., de-fluorinated byproducts) via UPLC-UV/HRMS .

Q. What advanced analytical methods detect trace impurities or degradation products in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Quantify impurities at 0.1% levels using gradient elution (e.g., 0.1% TFA in acetonitrile/water).

- GC-MS : Identify volatile degradation products (e.g., sulfur oxides) after derivatization.

- NMR Spectroscopy : -edited HSQC can resolve fluorine-containing impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.